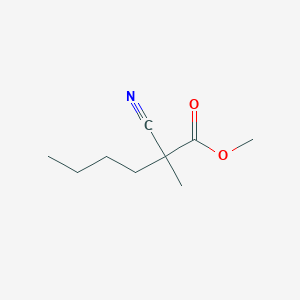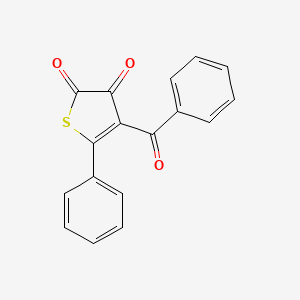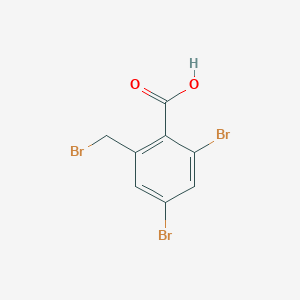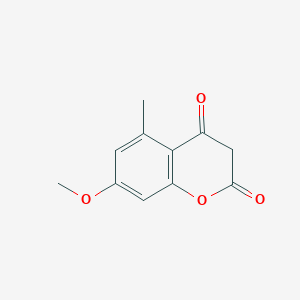
1-(4-Nitro-2-phenylbuta-1,3-dien-1-yl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Nitro-2-phenylbuta-1,3-dien-1-yl)pyrrolidine is a chemical compound that features a pyrrolidine ring attached to a nitrophenyl-substituted butadiene chain
Preparation Methods
The synthesis of 1-(4-Nitro-2-phenylbuta-1,3-dien-1-yl)pyrrolidine typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step reaction starting from commercially available precursors
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with the use of catalysts to enhance the reaction rates. Common solvents include dichloromethane and ethanol.
Industrial Production Methods: Industrial production may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and recrystallization is essential to obtain the pure compound.
Chemical Reactions Analysis
1-(4-Nitro-2-phenylbuta-1,3-dien-1-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reagents used.
Common Reagents and Conditions: Typical reagents include hydrogen gas, palladium catalysts, and electrophiles for substitution reactions. The reactions are often carried out at room temperature or slightly elevated temperatures.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
1-(4-Nitro-2-phenylbuta-1,3-dien-1-yl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Nitro-2-phenylbuta-1,3-dien-1-yl)pyrrolidine involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, altering their activity and leading to various biological effects.
Pathways Involved: The specific pathways depend on the biological context, but may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with DNA or RNA.
Comparison with Similar Compounds
1-(4-Nitro-2-phenylbuta-1,3-dien-1-yl)pyrrolidine can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(4-Nitrophenyl)-1,3-butadiene and 1-Phenylpyrrolidine share structural similarities.
Uniqueness: The presence of both the nitrophenyl and pyrrolidine moieties in a single molecule gives it unique chemical and biological properties, distinguishing it from other related compounds.
Properties
CAS No. |
61469-80-5 |
|---|---|
Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
1-(4-nitro-2-phenylbuta-1,3-dienyl)pyrrolidine |
InChI |
InChI=1S/C14H16N2O2/c17-16(18)11-8-14(12-15-9-4-5-10-15)13-6-2-1-3-7-13/h1-3,6-8,11-12H,4-5,9-10H2 |
InChI Key |
FDPVALSQMHIREJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C=C(C=C[N+](=O)[O-])C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl(diphenyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14587700.png)
![6-(4-Nitrophenyl)-5H-cyclopenta[c]pyridine-5,7(6H)-dione](/img/structure/B14587707.png)
![4-(6-Methyl-6-azabicyclo[3.2.1]octan-1-yl)benzene-1,2-diol](/img/structure/B14587711.png)


![N,1,1-Trimethyl-N-[4-(trifluoromethyl)phenyl]boranamine](/img/structure/B14587734.png)
![6-[2-(Dimethylamino)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14587740.png)
![1-Azabicyclo[2.2.2]octan-3-yl hydroxyacetate](/img/structure/B14587742.png)
![3-{2-[(Prop-2-en-1-yl)oxy]ethyl}hexa-1,5-diyne](/img/structure/B14587743.png)
![1-[4-(Benzyloxy)phenyl]-2-phenylprop-2-en-1-one](/img/structure/B14587745.png)
![Bicyclo[5.2.2]undec-8-ene](/img/structure/B14587752.png)

